Murrayona

Descripción general

Descripción

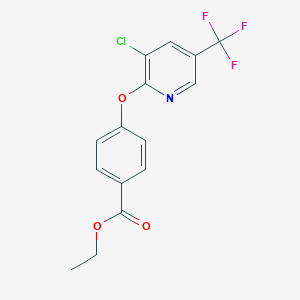

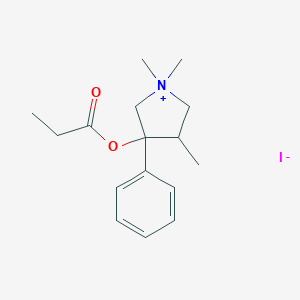

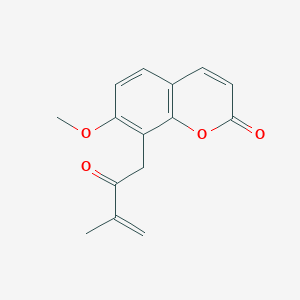

Murrayone is a coumarin-containing compound derived from the plant Murraya paniculata. It is known for its unique pharmacological properties, particularly its ability to suppress cancer metastasis, making it an effective chemopreventive agent . The molecular formula of Murrayone is C15H14O4, and it appears as a yellow crystalline powder .

Aplicaciones Científicas De Investigación

Murrayone has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of other coumarin derivatives.

Biology: Studied for its effects on cellular processes and its potential as an anti-cancer agent.

Medicine: Investigated for its chemopreventive properties and its ability to inhibit cancer metastasis.

Industry: Utilized in the production of pharmaceuticals and as a component in certain cosmetic products.

Mecanismo De Acción

Target of Action

Murrayone is a coumarin-containing compound extracted from Murraya paniculata It is known to exhibit chemopreventive properties against cancer metastasis .

Mode of Action

Its chemopreventive properties suggest that it may interact with cellular targets involved in cancer progression and metastasis .

Biochemical Pathways

Given its chemopreventive properties, it is likely that murrayone influences pathways related to cell proliferation, apoptosis, and metastasis .

Pharmacokinetics

A novel rapid and sensitive method for quantitative analysis of Murrayone in rat plasma and for determining its pharmacokinetics in rats was developed and validated using UPLC/MS/MS . Plasma samples were subjected to protein precipitation and then directly analyzed by UPLC/MS/MS . The method was successfully applied to the pharmacokinetic study of Murrayone in rats for the first time .

Result of Action

Murrayone is known to exhibit chemopreventive properties against cancer metastasis . This suggests that the molecular and cellular effects of Murrayone’s action may include inhibition of cell proliferation, induction of apoptosis, and prevention of metastasis in cancer cells .

Action Environment

Like all chemical compounds, the action of murrayone is likely to be influenced by factors such as temperature, ph, and the presence of other compounds .

Análisis Bioquímico

Biochemical Properties

It is known that Murrayone interacts with various enzymes, proteins, and other biomolecules, which contribute to its unique pharmacological properties .

Cellular Effects

Murrayone has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Murrayone is complex and involves multiple interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Murrayone change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Murrayone vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Murrayone is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

Murrayone is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Murrayone can be synthesized through the reaction of octanol and acetic anhydride, followed by acid catalysis to obtain vanillin . Another method involves reacting 2,6-dimethoxyphenylacetic acid with boron tribromide to prepare 2-hydroxy-6-methoxyphenylacetic acid .

Industrial Production Methods

Industrial production of Murrayone typically involves the extraction from Murraya paniculata. The compound is then purified and crystallized to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Murrayone undergoes various chemical reactions, including:

Oxidation: Murrayone can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in Murrayone.

Substitution: Substitution reactions can introduce new functional groups into the Murrayone molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of Murrayone, which can have different pharmacological properties .

Comparación Con Compuestos Similares

Similar Compounds

- Bergapten

- Xanthotoxin

- Isopimpinellin

- Isogosferal

- Imperatorin

- Meransin hydrate

- Isomeranzin

- Auraptenol

- Osthol

Uniqueness of Murrayone

Murrayone stands out due to its potent chemopreventive properties, particularly its ability to suppress cancer metastasis. This makes it a valuable compound in the field of cancer research and treatment .

Propiedades

IUPAC Name |

7-methoxy-8-(3-methyl-2-oxobut-3-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7H,1,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISMOXLSZASLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)CC1=C(C=CC2=C1OC(=O)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415765 | |

| Record name | Murrayone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19668-69-0 | |

| Record name | Murrayone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential of Murrayone as an anti-cariogenic agent?

A1: Research suggests that Murrayone, a natural compound found in Murraya koenigii (curry leaf tree), exhibits inhibitory potential against Streptococcus mutans, a bacteria heavily implicated in tooth decay. Molecular docking studies indicate a strong interaction between Murrayone and the glycosyltransferase protein of S. mutans, suggesting a potential mechanism for inhibiting bacterial growth and biofilm formation. [] This finding highlights the potential for Murrayone as an active ingredient in oral health products like toothpaste to combat dental caries. []

Q2: Has the pharmacokinetic profile of Murrayone been investigated?

A2: Yes, a study has been conducted to develop a rapid and sensitive UPLC/MS/MS method for determining Murrayone concentrations in rat plasma. [] This method is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Murrayone, providing valuable insights into its pharmacokinetic properties.

Q3: What are the traditional medicinal uses of plants containing Murrayone?

A3: Murrayone is found in plants like Murraya koenigii and Murraya exotica, which have a long history of use in traditional medicine. Murraya koenigii, commonly known as curry leaf, is recognized for its antimicrobial, antioxidant, and anti-inflammatory properties. [] Similarly, Murraya exotica has been traditionally used for its therapeutic benefits. []

Q4: Has Murrayone demonstrated any activity in cell-based studies?

A4: Research indicates that the serum pharmacochemistry of Murraya exotica, which contains Murrayone, displays anti-apoptotic activity in chondrocytes, cells crucial for cartilage health. [] This finding suggests that Murrayone, either directly or through its metabolites, might play a role in protecting against cartilage degradation. Further research is needed to confirm the specific contribution of Murrayone to this effect.

Q5: Beyond its potential in oral health, are there other areas where Murrayone shows therapeutic promise?

A5: Research suggests that Murrayone, isolated from Leonurus japonicus, exhibits anti-platelet aggregative activity. [] This property could be beneficial in preventing the formation of blood clots, potentially mitigating the risk of cardiovascular events. Further investigation is necessary to fully explore this potential therapeutic application.

Q6: Have there been any studies on the synthesis of Murrayone?

A6: Yes, synthetic routes for the preparation of racemic Auraptenol and Murrayone have been explored. [, ] This research focuses on developing efficient chemical methods to produce these compounds, which is essential for further investigations into their biological activity and therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)